2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl-
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Overview
Description
Trans-4-phenylcinnamic acid: is an organic compound that belongs to the class of cinnamic acids. It is characterized by the presence of a phenyl group attached to the fourth carbon of the cinnamic acid backbone. This compound is known for its crystalline structure and is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation of Phenacyl Chloride with Benzaldehyde: This method involves the reaction of phenacyl chloride with benzaldehyde in the presence of triethylamine.
Distillation of Benzylmandelic Acid: Another method involves the distillation of benzylmandelic acid.
Reaction of Sodium Phenylacetate with Benzaldehyde: This method uses sodium phenylacetate and benzaldehyde in acetic anhydride to produce trans-4-phenylcinnamic acid.
Industrial Production Methods: Industrial production of trans-4-phenylcinnamic acid often involves large-scale synthesis using the aforementioned methods. Optimization of reaction conditions, such as temperature, pH, and the use of catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-4-phenylcinnamic acid can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert trans-4-phenylcinnamic acid into its corresponding alcohols or alkanes.
Substitution: This compound can participate in substitution reactions, where functional groups on the phenyl ring or the cinnamic acid backbone are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Trans-4-phenylcinnamic acid is used as a precursor in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, trans-4-phenylcinnamic acid is used to study its effects on cellular processes and its potential as a therapeutic agent .
Medicine: This compound has shown promise in the development of pharmaceuticals due to its biological activity. It is being investigated for its potential use in treating various diseases .
Industry: Trans-4-phenylcinnamic acid is used in the production of polymers, resins, and other industrial materials. Its unique chemical properties make it valuable in the manufacturing of high-performance materials .
Mechanism of Action
The mechanism of action of trans-4-phenylcinnamic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant, antimicrobial, and anti-inflammatory agent. The compound exerts its effects by donating electrons to neutralize free radicals, inhibiting microbial growth, and modulating inflammatory pathways .
Comparison with Similar Compounds
Trans-cinnamic acid: A closely related compound with similar chemical properties but lacking the phenyl group at the fourth carbon.
P-coumaric acid: Another derivative of cinnamic acid with a hydroxyl group on the phenyl ring.
Ferulic acid: A cinnamic acid derivative with both methoxy and hydroxyl groups on the phenyl ring.
Uniqueness: Trans-4-phenylcinnamic acid is unique due to the presence of the phenyl group at the fourth carbon, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
CAS No. |
88241-67-2 |
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Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(Z)-3-(4-phenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8- |
InChI Key |
DMJDEZUEYXVYNO-FLIBITNWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
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